molecular formula C18H19FN6 B1680807 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole CAS No. 165806-53-1

4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole

Cat. No. B1680807
M. Wt: 338.4 g/mol
InChI Key: VSPFURGQAYMVAN-UHFFFAOYSA-N
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Patent
US06255491B1

Procedure details

To a solution of the ketoimidazole prepared in Example 2 above (1.4 g, 3.89 mmol) in 5 mL of toluene was added N,N-dimethylformamide dimethyl acetal (1.04 mL, 0.93 g, 7.80 mmol) and the solution was heated at 115° C. for 4 h. At this time, TLC and HPLC indicated no starting material and the solution was cooled to 80° C. and 2-propanol (25 mL), guanidine•HCl (1.49 g, 15.6 mmol) and K2CO3 (2.15 g, 15.6 mmol) were added. After 16.5 hours, HPLC indicated that the reaction was 60% complete. Ethanol (20 mL) was added and heating was continued at 90° C. for 24 h, at which point HPLC showed none of the aminoenone remaining. AT this point, KOH (2.19 g, 38.9 mmol) and water (10 mL) were added and heating was continued at 95° C. for 8 h. An additional poriton of KOH (2.2 g, 38.9 mmol) was added. After 15 h of heating an additional 4.4 g of KOH was added and heated for 48 h. The solution was cooled to room temperature, diluted with 20 mL of water and the solid which formed was filtered, washed with water (50 mL) and Et2O (50 mL), and dried to yield 0.44 g (34%) of the title compound as a beige solid; mp=199-200° C.; IR (KBr) 3471, 3395, 3314, 3167, 1635, 1576, 1566, 1507, 1460 cm−1; 1H NMR (DMSO-d6) δ 8.20 (1H, d, J=5.0 Hz), 7.98 (1H, s), 7.43 (2H, m), 7.12 (2H, t, J=8.9 Hz), 6.81 (2H, (1H, d, J=5.0 Hz), 4.31 (1H, m), 2.97 (2H, d, J=12.4 Hz), 2.45 (2H, m), 1.86 (2H, m), 1.74 (2H, dq, J=3.7, 11.8 Hz); 13C NMR (DMSO-d6) δ 163.67, 162.70, 159.47, 158.68, 158.33, 138.64, 135.79, 130.98, 128.98, 128.88, 125.05, 115.05, 114.77, 110.96, 53.84, 45.39, 34.08; Anal. Calcd for C18H19N6F•0.5 H2O: C, 62.2; H, 5.8; N, 24.2. Found C, 61.9; H, 5.7; N, 23.9.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
ketoimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.04 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.19 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
34%

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:16]([C:17](=O)[CH3:18])=[C:15]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[N:14]=[CH:13]2)[CH2:8][CH2:7]1)=O)C.[CH3:27]OC(OC)N(C)C.[NH2:35][C:36]([NH2:38])=[NH:37].Cl.C([O-])([O-])=O.[K+].[K+].[OH-].[K+]>C1(C)C=CC=CC=1.O.C(O)C.CC(O)C>[NH:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:16]([C:17]3[CH:18]=[CH:27][N:35]=[C:36]([NH2:38])[N:37]=3)=[C:15]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[N:14]=[CH:13]2)[CH2:8][CH2:7]1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
NC(=N)N.Cl
Name
Quantity
2.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
ketoimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)N1C=NC(=C1C(C)=O)C1=CC=C(C=C1)F
Name
Quantity
1.04 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.19 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued at 90° C. for 24 h, at which point HPLC
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued at 95° C. for 8 h
Duration
8 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (50 mL) and Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
N1CCC(CC1)N1C=NC(=C1C1=NC(=NC=C1)N)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.